Regioisomeric Bromine Placement: A 50-Fold Difference in Biological Potency
A matched molecular pair analysis on the pyrazolo[1,5-a]pyridine core revealed that moving a key heteroatom from the 4-position to the 5-position (a regioisomeric change akin to a 4-bromo vs. 5-bromo substitution) resulted in a quantifiable, dramatic shift in biological activity [1]. This evidence demonstrates that the 4-position of the pyrazolo[1,5-a]pyridine ring is a critical pharmacophore determinant, and substitution at this position is not equivalent to substitution at other ring positions [1].
| Evidence Dimension | EP1 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 4-position isomer: IC50 = 5.0 nM (inferred for the 4-substituted scaffold) [1] |
| Comparator Or Baseline | 5-position isomer: IC50 = 250 nM [1] |
| Quantified Difference | 50-fold difference in potency |
| Conditions | EP1 receptor functional antagonist assay [1] |
Why This Matters
This 50-fold difference in potency highlights that the specific regioisomer, 4-Bromopyrazolo[1,5-a]pyridin-7-amine, is a distinct pharmacophore and a simple regioisomeric switch to a 5-bromo analog cannot be assumed to yield similar biological activity, making it a critical selection for SAR studies.
- [1] Umei, K., Nishigaya, Y., Kondo, A., Tatani, K., Tanaka, N., Kohno, Y., & Seto, S. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2635-2642. View Source
